

Spectroscopic Analysis of Triethyl Methanetricarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanetricarboxylic acid*

Cat. No.: *B12073692*

[Get Quote](#)

Abstract

This document provides detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for triethyl methanetricarboxylate (CAS No. 6279-86-3). It is intended to serve as a comprehensive reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The application note includes tabulated ^1H and ^{13}C NMR data, and IR absorption frequencies, along with standardized protocols for data acquisition. A workflow for spectroscopic analysis is also presented.

Introduction

Triethyl methanetricarboxylate, with the chemical formula $\text{C}_{10}\text{H}_{16}\text{O}_6$, is a tri-ester derivative of **methanetricarboxylic acid**. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of substituted malonic esters and other complex organic molecules. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in research and industrial applications. This note provides a detailed summary of its characteristic NMR and IR spectral features.

Chemical Structure

Systematic Name: Triethyl methanetricarboxylate Linear Formula: $\text{CH}(\text{CO}_2\text{C}_2\text{H}_5)_3$ Molecular Formula: $\text{C}_{10}\text{H}_{16}\text{O}_6$ Molecular Weight: 232.23 g/mol

Structure:

Spectroscopic Data

The following sections present the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for triethyl methanetricarboxylate.

^1H NMR Spectroscopy

The ^1H NMR spectrum of triethyl methanetricarboxylate is characterized by three distinct signals corresponding to the methine proton, the methylene protons of the three equivalent ethyl groups, and the methyl protons of the three equivalent ethyl groups.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-CH(CO ₂ Et) ₃	~4.41	Singlet	-	1H
-OCH ₂ CH ₃	~4.28	Quartet	~7.1	6H
-OCH ₂ CH ₃	~1.30	Triplet	~7.1	9H

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum shows four distinct signals, corresponding to the carbonyl carbons, the methine carbon, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups.

Signal Assignment	Chemical Shift (δ) ppm
C=O	~165.9
-OCH ₂ CH ₃	~62.5
-CH(CO ₂ Et) ₃	~49.5
-OCH ₂ CH ₃	~13.9

IR Spectroscopy

The IR spectrum of triethyl methanetricarboxylate displays characteristic absorption bands for the carbonyl group of the ester and the C-H and C-O bonds.

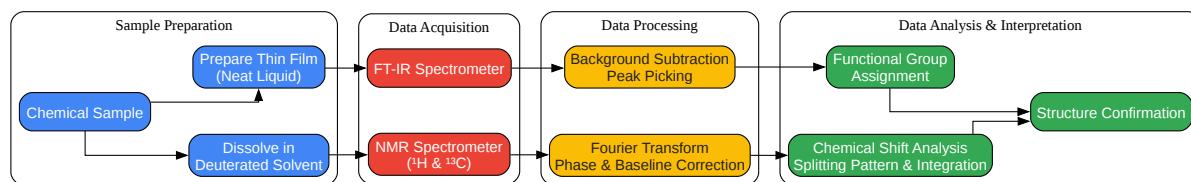
Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2985	Medium	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)

Experimental Protocols

Standard protocols for acquiring high-quality NMR and IR spectra for a liquid sample like triethyl methanetricarboxylate are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of triethyl methanetricarboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition Parameters:


- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1.5 s.
- Spectral Width: -10 to 220 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

- Sample Preparation: As triethyl methanetricarboxylate is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Correction: Record a background spectrum of the clean KBr/NaCl plates before running the sample.
- Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on their characteristic frequencies.

Workflow and Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of Triethyl Methanetricarboxylate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12073692#nmr-and-ir-spectroscopic-data-for-triethyl-methanetricarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com